3-Pyrrolidinylmethyl propanoate hydrochloride
Overview
Description
3-Pyrrolidinylmethyl propanoate hydrochloride is a compound that has gained significant attention in scientific research due to its diverse applications and potential implications in various fields of research and industry. Its molecular formula is C8H16ClNO2 and it has a molecular weight of 193.67 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H16ClNO2), molecular weight (193.67 g/mol), and its structure . More detailed properties like melting point, boiling point, and density are not available in the current literature.Scientific Research Applications
Solid-state Characterization and Stability :
- Falicaine hydrochloride, a local anaesthetic drug similar in structure to 3-Pyrrolidinylmethyl propanoate hydrochloride, was characterized for its solid-state properties. Studies found thermodynamically stable forms of the compound at room temperature, important for the formulation of pharmaceutical products (Schmidt, 2005).
Synthesis and Crystal Structure Analysis :
- Research on 3-(Pyrrole-2′-carboxamido)propanoic acid, which shares a pyrrolidinyl component with the compound , explored its synthesis and crystal structure. This type of study is fundamental in understanding the properties and potential applications of such compounds in various fields, including material science (Xiang, 2005).
Spectroscopic Characterization :
- A study on the identification and derivatization of selected cathinones, which include a pyrrolidinyl group, used spectroscopic techniques. Such research is essential for the identification and characterization of new compounds in forensic science (Nycz et al., 2016).
Application in Electrochemical Detection :
- Mannich base derivatives containing a propanone structure (similar to this compound) were studied for their interaction with DNA. This research, using electrochemical detection methods, is significant in the field of biochemistry and molecular biology (Istanbullu et al., 2017).
Pharmacological Research :
- The compound's structure is similar to other pharmacologically relevant compounds, such as those studied for binding to Factor Xa, an important target in anticoagulant therapy. This type of research is crucial in drug development (Vaz et al., 1998).
Chemical Synthesis and Reactions :
- Studies on the synthesis and reactions of similar compounds provide insights into the chemical properties and potential reactivity of this compound. Such knowledge is essential for developing new synthetic routes and applications in chemistry (Sayed & Ali, 2007).
Polymerization Research :
- Research on polymerization of lactams, including compounds with a pyrrolidone structure, can inform the use of this compound in polymer science. Understanding how such compounds polymerize is key for developing new materials (Park et al., 1980).
Surface Derivatizing Agents :
- Studies on derivatizing agents, like those that include a pyrrole structure, provide insights into the potential application of this compound in surface science and material coatings (Simon et al., 1982).
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-6-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLGLBWRJZNILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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